4-Isopropyl-5,6,7,8-tetrahydroquinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
59968-83-1 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
4-propan-2-yl-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C12H17N/c1-9(2)10-7-8-13-12-6-4-3-5-11(10)12/h7-9H,3-6H2,1-2H3 |
InChI Key |
QBUVQLWKGWQAPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2CCCCC2=NC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Isopropyl 5,6,7,8 Tetrahydroquinoline and Analogous Structures
Classical and Established Reaction Pathways
Established synthetic routes to tetrahydroquinolines often involve multi-step sequences that have been refined over time. These methods, while sometimes suffering from harsh conditions or long reaction times, form the foundation of tetrahydroquinoline synthesis. organic-chemistry.orgwikipedia.org
Hantzsch-Type Condensations for Hydroquinoline Derivative Synthesis
The Hantzsch dihydropyridine (B1217469) synthesis, a multi-component reaction reported in 1881, is a well-established method for preparing 1,4-dihydropyridines, which can be subsequently aromatized to pyridines. wikipedia.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org The initial product, a dihydropyridine, can be oxidized to the corresponding pyridine (B92270), with the driving force being aromatization. wikipedia.org
This methodology has been extended to the synthesis of polyhydroquinoline derivatives through a four-component unsymmetrical Hantzsch reaction. organic-chemistry.org To overcome the drawbacks of classical Hantzsch synthesis, such as harsh conditions and low yields, modern modifications have been developed. One such improvement involves the use of p-toluenesulfonic acid (PTSA) as a catalyst in aqueous micelles, significantly enhancing reaction efficiency. organic-chemistry.org The use of ultrasonic irradiation can further accelerate the reaction, leading to near-quantitative yields in a much shorter time frame. organic-chemistry.org
| Catalyst/Conditions | Key Features | Reference |
| p-Toluenesulfonic acid (PTSA) in aqueous micelles | High yields, mild conditions, environmentally friendly | organic-chemistry.org |
| Ultrasonic irradiation | Dramatically reduced reaction times | organic-chemistry.org |
The versatility of the Hantzsch reaction allows for the incorporation of various substituents, making it a valuable tool for creating libraries of 1,4-dihydropyridine (B1200194) derivatives. nih.gov
Cyclization Reactions in Tetrahydroquinoline Formation
Cyclization reactions are fundamental to the formation of the tetrahydroquinoline core. These reactions can be promoted by various means, including acids and light, and are crucial for constructing the heterocyclic ring system.
Polyphosphoric acid (PPA) is a powerful dehydrating agent and a moderately strong acid that has found widespread use in organic synthesis, particularly in cyclization reactions. ccsenet.org It is effective in promoting the cyclization of acids onto aromatic rings to form cyclic ketones, which can be precursors to tetrahydroquinolines. ccsenet.org PPA's high viscosity can present challenges in handling, but this can be mitigated by heating or the addition of solvents like xylene. ccsenet.org
In the context of tetrahydroquinoline synthesis, PPA can facilitate the 5-exo-cyclization of in situ generated iminium ions. organic-chemistry.org For instance, a reaction between cinnamaldehydes and sulfonamides promoted by PPA can yield functionalized indene (B144670) derivatives, which are structurally related to precursors of tetrahydroquinolines. organic-chemistry.org This method is noted for its simplicity, atom economy, and metal-free conditions. organic-chemistry.org
A variety of Brønsted and Lewis acids can catalyze the cyclization step in tetrahydroquinoline synthesis. For example, a chiral phosphoric acid can act as the sole catalyst for both the dehydrative cyclization of 2-aminochalcones to quinolines and the subsequent asymmetric reduction to chiral tetrahydroquinolines using a Hantzsch ester. organic-chemistry.orgacs.org This one-pot, two-step process provides excellent yields and enantioselectivities. acs.org
Another approach involves the acid-catalyzed rearrangement of certain tetrahydroquinoline derivatives to form 4-aminoindanes. rsc.org Additionally, the reaction of enamides with benzyl (B1604629) azide (B81097) under acidic conditions, such as with triflic acid, leads to the formation of fused-ring tetrahydroquinolines. nih.gov This sequence proceeds through an N-phenyliminium intermediate followed by nucleophilic addition and cyclization. nih.gov A transition-metal-free synthesis of C4-aryl-substituted tetrahydroquinolines has also been developed using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to activate a C-Cl bond, enabling propargylation of an aniline (B41778) followed by acid-catalyzed cyclization. acs.org
| Acid Catalyst | Reactants | Key Transformation | Reference |
| Chiral Phosphoric Acid | 2-Aminochalcones, Hantzsch ester | Dehydrative cyclization and asymmetric reduction | organic-chemistry.orgacs.org |
| Triflic Acid | Enamides, Benzyl azide | Rearrangement, nucleophilic addition, and cyclization | nih.gov |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Anilines, Propargylic chlorides | Propargylation and acid-catalyzed cyclization | acs.org |
Photochemical reactions offer unique pathways for the synthesis of tetrahydroquinolines, often enabling the construction of novel molecular scaffolds that are not easily accessible through traditional thermal reactions. nih.gov These methods frequently involve the generation of radical intermediates or proceed through pericyclic reactions. nih.govyoutube.com
A notable example is the photochemically induced radical annulation between maleimides and N-alkyl anilines. nih.gov This reaction is facilitated by the formation of an electron donor-acceptor (EDA) complex which, upon absorption of visible light, undergoes a single-electron transfer (SET) to generate radical intermediates that cyclize to form the tetrahydroquinoline ring. nih.gov
Electrocyclic reactions, a class of pericyclic reactions, can also be initiated by light. youtube.comyoutube.com The stereochemical outcome of photochemical electrocyclic reactions is often complementary to their thermal counterparts, governed by the Woodward-Hoffmann rules. youtube.comyoutube.com For instance, a 6π-electron system, which would undergo a disrotatory ring closure under thermal conditions, will proceed via a conrotatory pathway under photochemical conditions. youtube.com This principle has been applied to the synthesis of complex molecules, such as the photoisomerization of a trans-stilbene (B89595) derivative to its cis form, which then undergoes a 6π-electrocyclization. youtube.com
One-Pot Synthetic Procedures
Several one-pot methods for the synthesis of tetrahydroquinolines have been developed. One such method involves a cascade biomimetic reduction of 2-aminochalcones, catalyzed by a combination of a ruthenium complex and a chiral phosphoric acid, using a phenanthridine-based NAD(P)H model. dicp.ac.cn This process includes the acid-catalyzed and ruthenium-catalyzed formation of an aromatic quinoline (B57606) intermediate, followed by a biomimetic asymmetric reduction to the tetrahydroquinoline. dicp.ac.cn
Another efficient one-pot procedure involves the Ru(VII)-catalyzed aerobic oxidation of 3-arylprop-2-en-1-ol derivatives, followed by a 1,5-hydride transfer and cyclization sequence to yield enantiomerically enriched ring-fused tetrahydroquinolines. acs.org The use of an additive like 2,4-dinitrobenzenesulfonic acid (DNBS) can improve both the yield and enantioselectivity of this transformation. acs.org
Furthermore, N-Mannich bases of tetrahydroquinoline can be prepared via a one-pot, three-component condensation reaction involving tetrahydroquinoline, an amine, and formaldehyde (B43269) in the presence of a catalytic amount of hydrochloric acid. nih.gov This reaction proceeds through the formation of a Schiff base, which then reacts with the tetrahydroquinoline nucleus. nih.gov
| Reaction Type | Key Catalysts/Reagents | Starting Materials | Reference |
| Cascade Biomimetic Reduction | [Ru(p-cymene)I2]2, Chiral Phosphoric Acid, Phenanthridine | 2-Aminochalcones | dicp.ac.cn |
| Aerobic Oxidation and Cyclization | Ru(VII) catalyst, 2,4-Dinitrobenzenesulfonic acid (DNBS) | 3-Arylprop-2-en-1-ol derivatives | acs.org |
| Mannich Reaction | Hydrochloric acid | Tetrahydroquinoline, Amine, Formaldehyde | nih.gov |
Advanced and Modern Synthetic Approaches
The synthesis of 4-isopropyl-5,6,7,8-tetrahydroquinoline and its analogs has been significantly advanced through modern catalytic methods. These approaches offer high efficiency, selectivity, and sustainability compared to classical synthetic routes.
Catalytic Synthesis
Catalytic synthesis represents the forefront of efficient chemical transformations, enabling the production of complex molecules like tetrahydroquinolines under mild conditions with high atom economy.
Homogeneous catalysis using transition metal complexes is a powerful tool for the hydrogenation of N-heterocycles, including quinolines. The choice of metal and ligand is crucial in determining the reaction's outcome, particularly its chemo- and enantioselectivity.
The use of earth-abundant metals like manganese is a growing area of interest for sustainable catalysis. Manganese(I) pincer complexes have emerged as effective catalysts for the transfer hydrogenation of quinolines, typically using ammonia-borane as a hydrogen source. researchgate.net This method facilitates the reduction of the nitrogen-containing ring to yield 1,2,3,4-tetrahydroquinolines.
The reaction proceeds under mild conditions, often at temperatures around 50 °C, and is believed to occur via an outer-sphere mechanism involving a bifunctional pincer complex. researchgate.net Studies, including deuterium (B1214612) labeling, have identified 1,2-dihydroquinoline (B8789712) as a key intermediate in this transformation. researchgate.net Chiral pincer manganese catalysts have also been developed, demonstrating outstanding activity and achieving high yields and enantioselectivities (up to 97% ee) in the asymmetric hydrogenation of a wide array of quinolines. nih.govchemrxiv.org The efficiency of these manganese catalysts is competitive with many noble metal catalysts, with high turnover numbers (TON) being achieved at low catalyst loadings. nih.govchemrxiv.org Furthermore, manganese-catalyzed asymmetric transfer hydrogenation has been successfully performed in water, highlighting its potential for greener chemical processes. rsc.org
| Catalyst System | Substrate | Hydrogen Source | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Mn-PNP Pincer Complex / KOtBu | Quinoline | Ammonia-borane | THF, 50 °C, 6 h | 1,2,3,4-Tetrahydroquinoline (B108954) | Excellent | researchgate.net |
| Chiral Mn Pincer Complex | Various Quinolines | H₂ | Low catalyst loading (S/C=4000) | Chiral 1,2,3,4-Tetrahydroquinolines | High Yields, up to 97% ee | nih.govchemrxiv.org |
| Water-Stable Mn Catalyst / Aminobenzimidazole Ligand | Various Quinolines | Ammonia-borane | Water, No inert atmosphere | Chiral 1,2,3,4-Tetrahydroquinolines | High Yields, up to 99% ee | rsc.org |
While the hydrogenation of quinolines typically reduces the heterocyclic ring, certain ruthenium catalysts can achieve selective hydrogenation of the carbocyclic (benzene) ring, yielding 5,6,7,8-tetrahydroquinolines. nih.govnih.gov This chemoselectivity is crucial for synthesizing structures like this compound.
A notable example involves a ruthenium complex with a chiral spiroketal-based diphosphine ligand (SKP), which demonstrates high chemoselectivity for the carbocycle. nih.govnih.gov This system is effective for a range of fused N-heteroarenes, including quinoline and isoquinoline (B145761). nih.govnih.gov Another effective catalyst system, Ru(η3-methallyl)2(cod)–PhTRAP, also selectively reduces the carbocyclic ring of quinolines. rsc.org DFT calculations suggest the mechanism for the SKP/Ru system begins with the η4-coordination of the quinoline's carbocycle to a ruthenium dihydride species, followed by hydride transfer and subsequent reduction steps. nih.govnih.gov In contrast, many other ruthenium catalysts, including phosphine-free chiral cationic Ru(II) complexes, selectively produce 1,2,3,4-tetrahydroquinolines with high enantioselectivity. acs.org
| Catalyst System | Substrate | Conditions | Product | Selectivity/Result | Reference |
|---|---|---|---|---|---|
| Ru complex with chiral SKP ligand | Quinoline, Isoquinoline, Quinoxaline | H₂ | 5,6,7,8-Tetrahydro derivatives | High chemoselectivity for carbocycle | nih.govnih.gov |
| Ru(η3-methallyl)2(cod)–PhTRAP | Quinoline | H₂ | 5,6,7,8-Tetrahydroquinoline (B84679) | Selective for carbocyclic ring | rsc.org |
| Ru(η3-methallyl)2(cod)–PhTRAP | 8-Substituted Quinolines | H₂ | Chiral 5,6,7,8-Tetrahydroquinolines | Up to 91:9 er | rsc.org |
Iridium complexes are highly effective for the asymmetric hydrogenation of quinolines, providing a direct route to optically active 1,2,3,4-tetrahydroquinoline derivatives. dicp.ac.cn These methods are prized for their high enantioselectivities. Various catalyst systems have been developed, often combining an iridium precursor like [Ir(COD)Cl]₂ with a chiral ligand in the presence of an additive like iodine. dicp.ac.cn
Ligands such as MeO-BiPhep, chiral ferrocenyloxazoline-derived N,P ligands, and aminobenzimidazole ligands have proven successful, achieving excellent enantiomeric excesses (up to 99% ee). dicp.ac.cnnih.gov The reactions can be performed under various conditions, including using hydrogen gas or through transfer hydrogenation with sources like Hantzsch esters or formic acid. dicp.ac.cnnih.gov A significant advancement is the development of water-soluble iridium catalysts that function efficiently in aqueous or biphasic systems without needing an inert atmosphere, offering remarkable turnover numbers (TON) and turnover frequencies (TOF). nih.govacs.org
| Catalyst System | Hydrogen Source | Substrate | Key Feature | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| [Ir(COD)Cl]₂/MeO-BiPhep/I₂ | H₂ | Quinoline derivatives | First example of highly enantioselective hydrogenation | Up to 96% | dicp.ac.cn |
| [Ir(COD)Cl]₂/(S)-SegPhos/I₂ | Hantzsch esters | Quinoline derivatives | Mild transfer hydrogenation | Up to 88% | dicp.ac.cn |
| [Ir(COD)Cl]₂/Chiral Ferrocenyloxazoline N,P Ligands/I₂ | H₂ (600 psi) | Quinoline derivatives | Effective N,P ligands | Up to 92% | |
| Water-soluble Ir catalyst/Aminobenzimidazole ligand | Formic acid | Quinoline derivatives | Works in water, no inert atmosphere, very high TOF/TON | Up to 99% | nih.govacs.org |
Nanocatalysis utilizes metal nanoparticles, often stabilized on a support, to catalyze chemical reactions. These heterogeneous catalysts offer advantages such as high surface area, stability, and ease of recovery and reuse. Various metal-based nanoparticles have been applied to the synthesis of tetrahydroquinolines.
Ruthenium nanoparticles immobilized on poly(4-vinylpyridine) are efficient for the selective hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline at elevated temperatures and pressures (100–120 °C, 30–40 bar H₂). nih.govcapes.gov.br Supported gold nanoparticles have also been used, showing an unusual chemoselectivity for producing 1,2,3,4-tetrahydroquinolines under mild conditions, even at 25 °C. acs.org In this case, the quinoline reactant itself acts as a promoter for hydrogen activation on the gold surface. acs.org Other nanocatalysts based on earth-abundant metals like cobalt, nickel, and copper have been developed for quinoline synthesis through various green protocols, such as the Friedlander annulation, showcasing their versatility. nih.gov
| Nanocatalyst | Support/Description | Product | Key Conditions | Reference |
|---|---|---|---|---|
| Ruthenium (Ru) NPs | Poly(4-vinylpyridine) | 1,2,3,4-Tetrahydroquinoline | 100-120 °C, 30-40 bar H₂ | nih.govcapes.gov.br |
| Gold (Au) NPs | HSA-TiO₂ | 1,2,3,4-Tetrahydroquinoline | Mild (starting from 25 °C), 2 MPa H₂ | acs.org |
| Cobalt (Co) NPs | Nitrogen-doped ZrO₂@C | Quinolines (via reductive annulation) | HFIP, HCOOH, 110 °C | nih.gov |
| Nickel (Ni) NPs | Modified Fe₃O₄ | Quinolines (via Friedlander protocol) | Ethanol, 60 °C | nih.gov |
| Copper (Cu) NPs | IRMOF-3/PSTA | Quinolines (via one-pot MCR) | CH₃CN, 80 °C | nih.gov |
Enzymatic Approaches (e.g., Lipase-Catalyzed Kinetic Resolution)
Enzymatic methods, particularly lipase-catalyzed kinetic resolutions, represent a valuable strategy for obtaining enantiomerically pure intermediates required for the synthesis of chiral tetrahydroquinolines. Lipases are highly efficient at discriminating between enantiomers of a racemic mixture, selectively catalyzing the transformation of one enantiomer while leaving the other unreacted. mdpi.comresearchgate.net This allows for the separation of the two enantiomers based on their different chemical properties (e.g., an alcohol from its ester). researchgate.net
While direct enzymatic resolution of this compound is not widely documented, the kinetic resolution of key precursors and analogous structures is well-established. For instance, the lipase-catalyzed enantioselective hydrolysis of racemic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid ethyl ester has been developed. nih.gov In this process, Candida antarctica lipase (B570770) B (CAL-B) was used to prepare (R)-tetrahydroisoquinoline-1-carboxylic acid with 96% enantiomeric excess (ee) and an 80% isolated yield through a dynamic kinetic resolution protocol. nih.gov
Another relevant strategy is the dynamic kinetic resolution (DKR) of quinoline-containing biaryl alcohols. nih.gov This chemoenzymatic approach combines the highly selective acylation capabilities of lipases (like CalB) with a ruthenium catalyst that facilitates the racemization of the substrate. nih.gov This synergistic process overcomes the 50% theoretical yield limit of standard kinetic resolution, enabling the synthesis of heterobiaryl acetates in high yields and excellent enantioselectivities. nih.gov Such resolved chiral alcohols can serve as precursors for complex quinoline derivatives. The kinetic resolution of 2-substituted 1,2-dihydroquinolines, which can be reduced to the corresponding tetrahydroquinolines, has also been achieved with high enantioselectivity. organic-chemistry.org
Chiral Phosphoric Acid (CPA) Catalysis
Chiral phosphoric acid (CPA) has emerged as a powerful organocatalyst for the asymmetric synthesis of tetrahydroquinolines. CPAs can act as Brønsted acids to activate substrates and create a chiral environment, guiding the stereochemical outcome of the reaction.
A highly effective strategy involves a two-step, one-pot consecutive reaction starting from 2-aminochalcones. nih.gov In this process, a chiral phosphoric acid first catalyzes the dehydrative cyclization of the 2-aminochalcone to form a quinoline intermediate. Subsequently, the same CPA catalyst promotes the asymmetric reduction of the quinoline using a Hantzsch ester as the hydrogen source. This dual-catalysis protocol furnishes chiral 2,4-disubstituted tetrahydroquinolines in excellent yields and with high enantioselectivities. nih.gov
Similarly, a combination of Brønsted acid catalysis and visible-light induction enables a highly enantioselective synthesis of 2-substituted tetrahydroquinolines from 2-aminoenones. nih.gov The reaction proceeds via a relay mechanism involving visible-light-induced cyclization followed by a CPA-catalyzed transfer hydrogenation. nih.gov
| Reaction Type | Catalyst System | Starting Material | Key Features | Yield/Selectivity | Reference |
|---|---|---|---|---|---|
| One-Pot Cyclization/Reduction | Chiral Phosphoric Acid / Hantzsch Ester | 2-Aminochalcones | CPA acts as catalyst for both cyclization and asymmetric reduction. | Excellent yields and enantioselectivities. | nih.gov |
| Photoredox/CPA Relay Catalysis | Visible Light / Chiral Phosphoric Acid | 2-Aminoenones | Combines visible-light-induced cyclization with CPA-catalyzed transfer hydrogenation. | High enantioselectivity. | nih.gov |
Green Chemistry Methodologies
Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact, minimize waste, and improve energy efficiency.
The combination of ionic liquids (ILs) and ultrasound irradiation offers a green and efficient synthetic platform. nih.gov Ionic liquids can serve as non-volatile, recyclable solvents and catalysts, while ultrasound provides energy to accelerate reaction rates through acoustic cavitation. nih.govcapes.gov.br This combination often leads to shorter reaction times, milder conditions, and higher yields compared to conventional methods. nih.gov
A green procedure for the synthesis of quinolines, the direct precursors to tetrahydroquinolines, utilizes a basic ionic liquid in aqueous media under ultrasonic irradiation. nih.gov This method involves the condensation of isatin (B1672199) with ketones and demonstrates high yields and selectivity, avoiding common side reactions like aldol (B89426) condensation. nih.gov The resulting quinoline can then be hydrogenated to the corresponding tetrahydroquinoline. The preparation of the ionic liquids themselves can also be improved using ultrasound, reducing reaction times and the need for large volumes of traditional solvents. benthamdirect.com
Microwave-assisted organic synthesis has become a cornerstone of green chemistry due to its rapid and uniform heating, which dramatically reduces reaction times and often improves product yields. google.comresearchgate.net This technique has been successfully applied to the synthesis of various quinoline and tetrahydroisoquinoline derivatives. google.comresearchgate.net
For example, a microwave-assisted α-amidoalkylation reaction provides an efficient route to 4-aryl-1,2,3,4-tetrahydroisoquinolines, a closely related scaffold. researchgate.net Similarly, multicomponent reactions to form complex heterocyclic systems containing a fused tetrahydroquinoline ring, such as tetrahydropyrimido[4,5-b]quinolines, are significantly accelerated under microwave irradiation. nih.gov The synthesis of 2-substituted tetrahydro-1,3-thiazepines, another medium-sized heterocycle, was achieved in good to excellent yields with very short reaction times using microwave heating, highlighting the general utility of this method for cyclization reactions. researchgate.net
Asymmetric and Enantioselective Synthesis Strategies
The development of asymmetric methods to control the stereochemistry of the tetrahydroquinoline core is crucial. Creating a C4-quaternary stereocenter, as required for this compound, presents a significant synthetic challenge.
The asymmetric Povarov reaction is one of the most powerful methods for this purpose. nih.gov A notable breakthrough is the use of an N,N'-dioxide-Scandium(III) triflate complex to catalyze the reaction between N-aryl aldimines and α-alkyl styrenes. dntb.gov.ualookchem.comharvard.edu This approach successfully constructs the tetrahydroquinoline framework with a quaternary stereocenter at the C4 position for the first time, achieving excellent diastereoselectivities (up to 99:1 dr) and enantioselectivities (92 to >99% ee). dntb.gov.ualookchem.com The reaction is also scalable to the gram level without loss of efficiency or selectivity. dntb.gov.ua Chiral ureas have also been employed as catalysts in asymmetric Povarov reactions to generate libraries of substituted tetrahydroquinolines. nih.gov
Another powerful strategy involves palladium-catalyzed asymmetric carboamination reactions. These methods can generate tetrahydroquinolines containing quaternary carbon stereocenters with high levels of asymmetric induction.
| Strategy | Catalyst Type | Key Transformation | Relevance | Selectivity | Reference |
|---|---|---|---|---|---|
| Asymmetric Povarov Reaction | Chiral N,N'-Dioxide-Metal Complex | [4+2] Cycloaddition of imines and α-alkyl styrenes | Directly forms C4-quaternary center. | Up to 99:1 dr, >99% ee | dntb.gov.ualookchem.com |
| Asymmetric Povarov Reaction | Chiral Phosphoric Acid | [4+2] Cycloaddition of imines and vinyl ethers/enecarbamates | Forms C4-tertiary center, adaptable for library synthesis. | High ee | rsc.org |
| Kinetic Resolution | Chiral Ligand (e.g., sparteine) / n-BuLi | Enantioselective lithiation of N-Boc-1,2-dihydroquinolines | Provides enantioenriched precursors to tetrahydroquinolines. | Up to 99:1 er | organic-chemistry.org |
Derivatization and Functionalization Routes
Once the 5,6,7,8-tetrahydroquinoline core is synthesized, it can be further modified to introduce various functional groups, enabling the exploration of structure-activity relationships.
A common derivatization is N-alkylation. Following a Povarov reaction to produce a 4-aminotetrahydroquinoline, the secondary amine on the ring can be alkylated using an alkyl bromide in the presence of a base like N-ethyldiisopropylamine. rsc.org A one-pot tandem reaction has also been developed where a quinoline is first reduced to a tetrahydroquinoline and then undergoes reductive N-alkylation with an aldehyde in the presence of hexafluoroisopropanol (HFIP) as a mediator. rsc.org
Functionalization at the C8 position is also achievable. The reaction of 8-lithio-5,6,7,8-tetrahydroquinolines with carbon dioxide, followed by esterification, yields 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. researchgate.net These esters are versatile intermediates that can be subsequently converted into the corresponding amides, nitriles, and thioamides. researchgate.net This demonstrates a route to introduce a variety of functionalities at a specific position on the saturated ring.
Further derivatization can be achieved through post-Povarov functional group interconversions. For example, a carbamate (B1207046) group at the C4-amino position can be reacted with alkyl isocyanates to form urea (B33335) derivatives, adding another point of diversity to the molecule. rsc.org For analytical purposes, such as determining enantiomeric purity, the secondary amine can be derivatized using reagents like menthyl chloroformate to form diastereomeric carbamates that can be resolved by chromatography.
Strategies for Introducing the Isopropyl Moiety
The introduction of an isopropyl group onto the tetrahydroquinoline skeleton can be achieved through various synthetic routes, often targeting the quinoline precursor before its reduction.
One common strategy involves the Pictet-Spengler reaction or similar cyclization methods, where the isopropyl group is already present in one of the starting materials. For instance, the synthesis of 1-isopropyl-1,2,3,4-tetrahydroisoquinoline (B2516966) derivatives, an isomeric structure, involves the condensation of a substituted phenethylamine (B48288) with an isopropyl-containing aldehyde or ketone, followed by cyclization. nih.govrsc.org A similar approach can be envisioned for this compound, potentially starting from an appropriately substituted aminobenzyl alcohol and a ketone bearing an isopropyl group, which cyclize via a borrowing hydrogen methodology catalyzed by a transition metal complex. nih.gov
Another approach is the direct functionalization of the quinoline ring. Metal-catalyzed C-H activation provides a powerful tool for regioselectively introducing alkyl groups. mdpi.com For example, a rhodium-catalyzed system could potentially be used to alkylate the C4 position of a pre-formed 5,6,7,8-tetrahydroquinoline ring with an isopropyl source.
Furthermore, the Friedländer annulation, a classic method for quinoline synthesis, can be adapted. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. To introduce a C4-isopropyl group, a β-ketoester or a similar substrate bearing an isopropyl moiety could be reacted with a 2-aminoaryl aldehyde. A domino nitro reduction-Friedländer sequence using a 2-nitroaryl aldehyde and an isopropyl-containing ketone under reductive conditions (e.g., Fe/AcOH) offers a one-pot method to construct the substituted quinoline core, which can then be hydrogenated to the corresponding tetrahydroquinoline. mdpi.comresearchgate.net
Regioselective Functionalization of the Tetrahydroquinoline Ring
Achieving regioselectivity in the functionalization of the tetrahydroquinoline ring is crucial for synthesizing specific isomers and avoiding complex product mixtures. The electronic properties of the ring system, which consists of a benzene (B151609) ring fused to a piperidine (B6355638) ring, dictate the positions most susceptible to electrophilic or nucleophilic attack.
Nitration is a common electrophilic aromatic substitution used to functionalize the benzene portion of the tetrahydroquinoline ring. A comprehensive study on the nitration of N-protected tetrahydroquinoline revealed that the regioselectivity is highly dependent on the protecting group and reaction conditions. researchgate.net By choosing an appropriate N-protecting group, such as a trifluoroacetyl group, it is possible to direct the nitration almost exclusively to the C6 position. researchgate.net This control is essential for preparing precursors like 6-nitro-1,2,3,4-tetrahydroquinoline. researchgate.net
Table 1: Regioselectivity in the Nitration of N-Protected Tetrahydroquinoline Data sourced from a detailed experimental and theoretical study on regioselective nitration. researchgate.net
| N-Protecting Group | Major Isomer | Minor Isomers | Notes |
| None (N-protonated) | Mixture | 5-, 7-, and 8-nitro | Poor selectivity under acidic conditions. |
| Acetyl | 7-Nitro | 6-Nitro | Moderate selectivity. |
| Trifluoroacetyl | 6-Nitro | 7-Nitro | High regioselectivity for the 6-position. |
Beyond nitration, modern synthetic methods offer advanced control over regioselectivity. Dearomative hydroboration, for example, can selectively functionalize the "diene" synthon within the aromatic part of quinolines, leading to 5,6- or 5,8-disubstituted products depending on the phosphine (B1218219) ligand used. nih.gov These organoboron intermediates are highly versatile and can be transformed into a variety of functional groups. nih.gov Additionally, transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for direct and site-selective modification of quinoline scaffolds, allowing for the introduction of diverse functional groups at nearly any position. mdpi.com
Transformation of Nitro Groups to Amine Groups
The reduction of a nitro group to a primary amine is a fundamental and widely used transformation in the synthesis of amino-substituted heterocycles. This step is critical for converting nitro-tetrahydroquinolines, obtained from regioselective nitration, into the corresponding amino derivatives. nih.gov A variety of reducing agents and conditions can be employed, with the choice often depending on the presence of other functional groups in the molecule. wikipedia.orgorganic-chemistry.org
Catalytic hydrogenation is a common and efficient method. It typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgnih.gov This method is often clean and high-yielding. A domino reaction combining nitro reduction with other transformations, such as reductive amination, can be achieved under catalytic hydrogenation conditions. nih.gov
Dissolving metal reductions provide another robust option. Reagents like iron powder in acetic acid (Fe/AcOH) or hydrochloric acid are particularly effective for reducing aromatic nitro groups. mdpi.comresearchgate.net This method is valued for its mildness and selectivity, tolerating other reducible functionalities that might be sensitive to catalytic hydrogenation. mdpi.com Other metal-based systems include tin(II) chloride (SnCl₂), which is a classic reagent for this conversion. nih.govwikipedia.org
Table 2: Comparison of Common Reagents for Nitro Group Reduction This table summarizes various methods applicable to the reduction of nitroarenes to anilines. mdpi.comnih.govwikipedia.orgnih.govnih.gov
| Reagent/System | Conditions | Advantages | Potential Limitations |
| H₂, Pd/C | H₂ gas, solvent (e.g., EtOH, EtOAc) | High yield, clean reaction, catalyst can be recycled | May reduce other functional groups (e.g., alkenes, alkynes); requires specialized equipment for handling H₂. |
| Fe, Acetic Acid | Refluxing acetic acid | Mild, selective for nitro groups, inexpensive | Requires acidic conditions, workup can be tedious. |
| SnCl₂, HCl | Acidic solution | Effective and reliable | Generates tin-based waste products. |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system | Mild conditions | Can be less effective for some substrates. |
Acetamide (B32628) Hydrolysis for Amino-Substituted Tetrahydroquinolines
In many synthetic sequences, an amino group is protected as an acetamide to prevent it from undergoing unwanted reactions. The final step in such a sequence is the deprotection of the acetamide to reveal the free amine. This is typically accomplished through hydrolysis, which can be performed under either acidic or basic conditions. libretexts.orgmasterorganicchemistry.com
A concise method for preparing amino-substituted 5,6,7,8-tetrahydroquinolines involves the catalytic hydrogenation of the corresponding acetamido-substituted quinoline, which simultaneously reduces the pyridine ring and the nitro group (if present), followed by hydrolysis of the acetamide. nih.gov
Acidic Hydrolysis: Heating the acetamide with a dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), effectively cleaves the amide bond. libretexts.orgyoutube.com The reaction proceeds via protonation of the amide carbonyl, which makes it more susceptible to nucleophilic attack by water. The products are the corresponding carboxylic acid (acetic acid in this case) and the protonated amine (an ammonium salt). youtube.com
Basic Hydrolysis: Alternatively, the acetamide can be heated with a strong base like sodium hydroxide (B78521) (NaOH). libretexts.org In this case, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. The reaction yields the carboxylate salt (sodium acetate) and the free amine. libretexts.org
The choice between acidic and basic hydrolysis depends on the stability of other functional groups within the molecule. For instance, if the molecule contains acid-labile groups, basic hydrolysis would be the preferred method, and vice versa. The hydrolysis of the C-N amide bond is a key step in both chemical synthesis and biological processes, such as the cleavage of peptide bonds in proteins. nih.gov
Reaction Mechanisms and Advanced Organic Transformations of 4 Isopropyl 5,6,7,8 Tetrahydroquinoline Derivatives
Mechanistic Elucidation of Formation Reactions
The synthesis of the 4-isopropyl-5,6,7,8-tetrahydroquinoline scaffold can be achieved through several strategic pathways, each with distinct mechanistic features. These include classical multicomponent reactions, catalytic reductions, and various cyclization strategies.
While the classical Hantzsch reaction is primarily known for producing dihydropyridines, modified versions are employed for the synthesis of polyhydroquinoline derivatives. researchgate.net The synthesis of a 4-isopropyl-substituted tetrahydroquinoline via a Hantzsch-type reaction is a multicomponent process involving the condensation of a β-ketoester, an aldehyde, and an ammonia (B1221849) source. organic-chemistry.org For the target molecule, the key reactants would be an enamine derived from cyclohexanone (B45756), ethyl acetoacetate (B1235776), and isobutyraldehyde, which provides the isopropyl group at the 4-position.
The mechanism can be understood through the formation of two key intermediates. organic-chemistry.org
Knoevenagel Condensation: Isobutyraldehyde reacts with a β-ketoester like ethyl acetoacetate to form a Knoevenagel condensation product.
Enamine Formation: A second key intermediate, an enamine, is formed from the condensation of another equivalent of the β-ketoester with ammonia or an ammonia source. organic-chemistry.org In a modified reaction to build the tetrahydroquinoline system, an enamine of cyclohexanone would be used.
Cyclization and Dehydration: The Knoevenagel product and the enamine intermediate then undergo a Michael addition, followed by cyclization and dehydration to form the dihydropyridine (B1217469) ring fused to the cyclohexane (B81311) ring.
Oxidation: The resulting octahydroquinoline derivative is then oxidized to yield the aromatic pyridine (B92270) ring, completing the formation of the this compound core.
Catalytic hydrogenation is the most direct method for the synthesis of 5,6,7,8-tetrahydroquinolines from their quinoline (B57606) precursors. rsc.org This process involves the reduction of the pyridine ring of a pre-synthesized 4-isopropylquinoline molecule. The hydrogenation is typically heterogeneous, utilizing finely divided metal catalysts such as palladium, platinum, or nickel. libretexts.org
The mechanism proceeds in several stages on the catalyst surface: libretexts.orgyoutube.com
Adsorption: Both the 4-isopropylquinoline substrate and molecular hydrogen (H₂) are adsorbed onto the surface of the metal catalyst. The π-electrons of the quinoline's heterocyclic ring interact with the metal surface.
Hydrogen Activation: The H-H bond in molecular hydrogen is weakened and cleaved by the catalyst, forming surface-bound hydrogen atoms.
Stepwise Hydrogen Addition: Two hydrogen atoms are sequentially transferred from the metal surface to the carbons of the pyridine ring portion of the quinoline. This occurs with syn-stereoselectivity, meaning both hydrogens add to the same face of the ring. libretexts.org The reduction occurs preferentially on the more reactive pyridine ring rather than the benzene (B151609) ring.
Desorption: Once saturated, the resulting this compound molecule is more weakly adsorbed and desorbs from the catalyst surface, freeing the active site for the next cycle.
A study on the hydrogenation of quinolines over a nitrogen-doped carbon-supported palladium catalyst (Pd/CN) demonstrated high yields (86.6–97.8%) of 1,2,3,4-tetrahydroquinolines under mild conditions (50 °C and 20 bar H₂). rsc.org
Table 1: Catalysts and Conditions for Quinoline Hydrogenation
| Catalyst | Hydrogen Source | Conditions | Product | Reference |
| Pd/CN | H₂ (20 bar) | 50 °C | 1,2,3,4-Tetrahydroquinolines | rsc.org |
| Pd/C | H₂ | Ambient or elevated pressure/temperature | 1,2,3,4-Tetrahydroquinolines | nih.gov |
| Platinum (PtO₂) | H₂ | Ethanol or acetic acid solvent | Alkanes (from Alkenes) | libretexts.org |
| Raney Nickel | H₂ | High pressure/temperature | 1,2,3,4-Tetrahydroquinolines | N/A |
This table presents general conditions for hydrogenation; specific parameters may vary based on the substrate.
Advanced, one-pot cyclization reactions provide efficient access to highly substituted tetrahydroquinoline skeletons. These methods often involve domino or cascade sequences where multiple bonds are formed without isolating intermediates. nih.gov
One such strategy is the visible light-mediated cyclization of 2-vinylanilines with conjugated aldehydes. nih.gov The mechanism involves the formation of imine and iminium intermediates which, upon absorbing visible light, generate reactive excited states that trigger the cyclization.
Another powerful method is a three-component cascade reaction. This can proceed via a Knoevenagel condensation of an aldehyde (e.g., isobutyraldehyde) and a compound with an active methylene (B1212753) group, followed by an aza-Michael–Michael addition cascade with a 2-alkenyl aniline (B41778) to construct the tetrahydroquinoline ring. rsc.org
A plausible mechanism for such a cascade is as follows: rsc.org
Iminium Formation: The aniline derivative reacts with the aldehyde to form an iminium ion intermediate.
Michael Addition: A nucleophile, such as an enolate generated from a 1,3-dicarbonyl compound, attacks the β-position of a conjugated system on the aniline derivative (aza-Michael addition).
Intramolecular Cyclization: A subsequent intramolecular Michael addition occurs, where a carbanion attacks an electrophilic carbon, leading to the formation of the six-membered ring.
Protonation/Tautomerization: The cyclized intermediate is then protonated to yield the stable tetrahydroquinoline product.
These methods offer high atom economy and allow for the creation of complex, substituted tetrahydroquinolines in a single operation. nih.gov
Reactivity and Further Chemical Transformations
The this compound molecule possesses several reactive sites, including the isopropyl group, the saturated carbocyclic ring, and the secondary amine within the heterocyclic ring.
The isopropyl group is attached at the C4 position, which is analogous to a benzylic position. The tertiary C-H bond of the isopropyl group is particularly susceptible to oxidation due to the stability of the resulting benzylic radical or carbocation intermediate.
Benzylic C–H oxidation is a fundamental transformation that can convert the isopropyl group into a hydroxyl or carbonyl functional group, providing a synthetic handle for further modifications. mdpi.com Various methods have been developed for this purpose:
Photocatalytic Oxidation: Using photocatalysts like fluorescein, benzylic C-H bonds can be oxidized to ketones in moderate to high yields. mdpi.com
Metal-Catalyzed Oxidation: Catalysts based on iron, copper, or manganese can facilitate the oxidation of benzylic positions using oxidants like molecular oxygen or peroxides. mdpi.comnih.gov
Hypervalent Iodine Reagents: N-heterocycle-stabilized iodanes (NHIs) are effective reagents for the mild oxidation of activated alcohols to aldehydes and ketones, often preventing overoxidation to carboxylic acids. nih.govbeilstein-journals.org
Table 2: Potential Oxidation Reactions of the Isopropyl Substituent
| Reagent/Catalyst | Oxidant | Expected Product | Mechanistic Feature | Reference |
| Fluorescein | Visible Light, O₂ | 4-(2-Oxopropyl)-5,6,7,8-tetrahydroquinoline | Photoredox Cycle | mdpi.com |
| Iron or Copper Catalyst | tBHP, O₂ | 4-(2-Hydroxypropan-2-yl)-5,6,7,8-tetrahydroquinoline | Radical or Cationic Intermediate | mdpi.comacs.org |
| N-Heterocycle-Stabilized Iodane (NHI) | N/A | 4-(2-Hydroxypropan-2-yl)-5,6,7,8-tetrahydroquinoline | Formation of a reactive hydroxy(chloro)iodane intermediate | nih.govbeilstein-journals.org |
| KMnO₄ | N/A | 4-(2-Hydroxypropan-2-yl)-5,6,7,8-tetrahydroquinoline | Benzylic oxidation | nih.gov |
This table outlines plausible transformations based on known benzylic oxidation reactions.
The tetrahydroquinoline ring system offers multiple sites for functional group interconversions. The secondary amine (N-H) is a key site for derivatization, while C-H bonds on the saturated ring can also be functionalized.
N-Functionalization: The nitrogen atom's lone pair makes it nucleophilic. It can be readily N-alkylated or N-acylated. A tandem reduction of a quinoline followed by reductive alkylation with an aldehyde in hexafluoroisopropanol (HFIP) provides a one-pot method to generate N-alkylated tetrahydroquinolines. rsc.org
C-H Functionalization: Direct C(sp³)–H functionalization, particularly at the C2 and C8 positions alpha to the nitrogen, is possible. This is often achieved through an oxidative pathway. For N-protected tetrahydroquinolines, oxidation with a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can generate a reactive N-acyliminium ion intermediate. frontiersin.org This electrophilic species can then be trapped by a wide range of nucleophiles (indoles, pyrroles, silyl (B83357) enol ethers, etc.) to form a new C-C bond at the C2 position. frontiersin.org While demonstrated on the related tetrahydroisoquinoline (THIQ) system, this principle is applicable here.
Table 3: Potential Functional Group Interconversions on the Tetrahydroquinoline Ring
| Position | Reaction Type | Reagent(s) | Product | Mechanistic Note | Reference |
| N1 | N-Alkylation | Aldehyde, Reducing Agent (e.g., H₂, cat.) | N-Alkyl-THQ | Reductive amination | rsc.org |
| N1 | N-Acylation | Acyl Chloride, Base | N-Acyl-THQ | Nucleophilic acyl substitution | N/A |
| C2 (on N-Acyl-THQ) | C-H Functionalization | DDQ, Nucleophile (e.g., Indole) | 2-Substituted-N-Acyl-THQ | Oxidative generation of N-acyliminium ion, followed by nucleophilic attack | frontiersin.org |
| C8 | C-H Functionalization | Pd Catalyst, Oxidant (e.g., PhI(OAc)₂) | 8-Etheral-THQ | Directed C-H activation via palladacycle formation | rsc.org |
Carbophilic vs. Silicophilic Attack in Organometallic Reactions
In the realm of organometallic chemistry, the selective reaction of a nucleophilic organometallic reagent with a molecule possessing multiple electrophilic sites is a subject of significant interest. When a substrate contains both a carbon-based electrophile (e.g., a carbonyl group) and a silicon-based electrophile (e.g., a silyl halide or a strained silicon-containing ring), the organometallic reagent can exhibit a preference for either a carbophilic (carbon-loving) or a silicophilic (silicon-loving) attack. While specific studies on this compound derivatives featuring both functionalities are not extensively documented, the general principles governing this selectivity can be extrapolated to understand the potential reactivity of such hypothetical substrates.
The C-Li and C-Mg bonds in organolithium and Grignard reagents, respectively, are highly polarized, rendering the carbon atom nucleophilic and the metal electropositive. libretexts.orglibretexts.org This nucleophilic carbon can readily attack electrophilic centers. pressbooks.publibretexts.orgmasterorganicchemistry.com Silicon, being in the same group as carbon, can also undergo nucleophilic substitution. libretexts.org However, key differences in atomic properties between carbon and silicon dictate the course of these reactions. Silicon is larger and less electronegative than carbon, and it possesses accessible d-orbitals that can accommodate electron density from an incoming nucleophile, making it susceptible to nucleophilic attack. machinemfg.comaskfilo.comdoubtnut.com The Si-C bond is also longer and weaker than a C-C bond.
The preference for a carbophilic versus a silicophilic attack is influenced by several factors:
Nature of the Organometallic Reagent: "Harder" nucleophiles, such as organolithium reagents, tend to favor attack at the "harder" electrophilic center, which is often the carbonyl carbon. "Softer" nucleophiles may show a greater propensity for the "softer" silicon atom. The reactivity of organometallic reagents can be substantial, and in some cases, they can act as strong bases, leading to deprotonation if acidic protons are present. masterorganicchemistry.comwikipedia.org
Nature of the Electrophiles: The reactivity of the electrophilic centers plays a crucial role. A highly reactive carbonyl group, for instance, might react preferentially over a less reactive silyl ether. Conversely, a strained silicon ring or a silyl halide with a good leaving group can be a very attractive site for nucleophilic attack.
Steric Hindrance: The steric environment around both the carbophilic and silicophilic centers can significantly influence the reaction pathway. A sterically hindered carbonyl group may be less accessible to a bulky organometallic reagent, potentially favoring an attack on a more accessible silicon center. masterorganicchemistry.com
Reaction Conditions: Solvent and temperature can also modulate the selectivity. The use of coordinating solvents like tetrahydrofuran (B95107) (THF) is essential for the formation and stabilization of Grignard reagents. libretexts.org
A hypothetical derivative of this compound functionalized with both a ketone and a silyl chloride group could exhibit competitive reactivity. For instance, the reaction with a Grignard reagent could potentially lead to the addition to the carbonyl group (carbophilic attack) to form a tertiary alcohol, or substitution at the silicon atom (silicophilic attack). The outcome would be contingent on the interplay of the factors mentioned above. In some instances, protecting groups are employed to block one reactive site and direct the reaction to the desired position. masterorganicchemistry.com
Table 1: Factors Influencing Carbophilic vs. Silicophilic Attack
| Factor | Favoring Carbophilic Attack | Favoring Silicophilic Attack |
| Organometallic Reagent | "Hard" nucleophiles (e.g., RLi) | "Softer" nucleophiles |
| Electrophile | Highly reactive carbonyl (e.g., aldehyde) | Strained silicon ring, good Si-leaving group (e.g., Si-Cl) |
| Steric Hindrance | Less hindered carbonyl group | Less hindered silicon center |
| Reaction Conditions | Lower temperatures may favor kinetic control | Thermodynamic control may favor the more stable product |
Oxidation Reactions of Tetrahydroquinolines
The oxidation of the 5,6,7,8-tetrahydroquinoline (B84679) core to the corresponding aromatic quinoline is a fundamental transformation in organic synthesis, providing access to a class of heterocycles with significant biological and material applications. beilstein-journals.org A variety of oxidizing agents and catalytic systems have been developed for this purpose, offering different levels of efficiency and substrate scope.
One of the most common methods for the dehydrogenation of tetrahydroquinolines is through catalytic oxidation. nih.gov o-Quinones, for instance, have been employed as effective catalysts in this transformation. acs.orgacs.org The mechanism of o-quinone-catalyzed amine oxidation can proceed through two primary pathways: a "transamination" mechanism or an "addition-elimination" mechanism. acs.orgnih.gov The transamination pathway is typically initiated by the formation of an imine adduct between the amine substrate and the quinone catalyst. In contrast, the addition-elimination pathway involves the formation of a hemiaminal intermediate. nih.gov The latter mechanism has been shown to be effective for the dehydrogenation of secondary amines, expanding the scope of these catalysts. nih.gov
Various metal-based catalysts have also been shown to be effective for the aerobic dehydrogenation of tetrahydroquinolines. For instance, nickel-based catalysts have been utilized with molecular oxygen as the oxidant. bohrium.com Manganese dioxide has also been identified as a choice reagent for the oxidation of Povarov adducts, which are complex tetrahydroquinolines, affording good yields and clean reactions. beilstein-journals.org
The choice of oxidant and reaction conditions can significantly impact the yield and selectivity of the oxidation. The table below summarizes some of the reported methods for the oxidation of substituted tetrahydroquinolines.
Table 2: Selected Examples of Oxidation of Substituted Tetrahydroquinolines
| Substrate | Oxidant/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1,2,3,4-Tetrahydroquinoline (B108954) | [Ru(phd)3]2+, Co(salophen) | CH3CN | RT | 4 | 94 | acs.org |
| 6-Methyl-1,2,3,4-tetrahydroquinoline (B1209702) | [Ru(phd)3]2+, Co(salophen) | CH3CN | RT | 6 | 91 | acs.org |
| 6-Methoxy-1,2,3,4-tetrahydroquinoline | [Ru(phd)3]2+, Bu4NI | CH3CN | RT | 24 | 93 | acs.org |
| Polysubstituted Tetrahydroquinoline | MnO2 | Toluene | 110 | 2 | 85 | beilstein-journals.org |
Computational and Theoretical Chemistry Studies on 4 Isopropyl 5,6,7,8 Tetrahydroquinoline
Molecular Modeling and Electronic Structure Analysis
Molecular modeling serves as a powerful tool to visualize and understand the three-dimensional structure and electronic landscape of a molecule. For 4-Isopropyl-5,6,7,8-tetrahydroquinoline, computational methods provide a detailed picture of its geometry and the distribution of electrons, which are fundamental to its reactivity and interactions.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. researchgate.net For derivatives of the quinoline (B57606) family, DFT calculations, often using the B3LYP hybrid functional, have been employed to optimize molecular geometries and predict spectroscopic properties. researchgate.netnih.gov In the case of this compound, DFT calculations would be instrumental in determining the most stable arrangement of its atoms in space. These calculations provide optimized geometrical parameters such as bond lengths, bond angles, and dihedral angles. For instance, studies on similar structures like 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) have demonstrated good agreement between DFT-calculated and experimentally determined parameters. researchgate.netnih.gov Such computational approaches are also used to calculate vibrational frequencies, which can aid in the interpretation of experimental infrared and Raman spectra. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive. For tetrahydroquinoline derivatives, FMO analysis helps in identifying the regions of the molecule that are most likely to participate in chemical reactions. For instance, in related heterocyclic systems, the distribution of HOMO and LUMO orbitals can pinpoint the sites susceptible to electrophilic or nucleophilic attack.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule by visualizing the charge distribution. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. nih.gov Red areas typically indicate negative electrostatic potential, corresponding to electron-rich regions that are prone to electrophilic attack, such as those around nitrogen or oxygen atoms. nih.gov Blue areas signify positive electrostatic potential, indicating electron-poor regions that are susceptible to nucleophilic attack. nih.gov For this compound, an MEP analysis would likely reveal a region of negative potential around the nitrogen atom of the quinoline ring, highlighting it as a primary site for protonation and hydrogen bonding. researchgate.netnih.gov
Conformational Analysis and Stereochemical Predictions
The tetrahydroquinoline ring system is not planar, and the isopropyl group introduces further conformational flexibility. Conformational analysis is therefore essential to identify the most stable three-dimensional arrangements of the molecule. Computational methods can be used to explore the potential energy surface of this compound, predicting the relative energies of different conformers. The presence of a chiral center, if any, would also necessitate the study of different stereoisomers, as they can exhibit distinct biological activities and interactions. nih.gov For example, studies on chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) have shown that different enantiomers can have varying biological effects. nih.gov
Molecular Docking Studies and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unesp.br This method is widely used in drug design to understand how a ligand, such as a tetrahydroquinoline derivative, might interact with a biological target, typically a protein. unesp.brresearchgate.net Docking studies on various tetrahydroquinoline derivatives have been performed to predict their binding affinities and interaction modes with specific enzymes or receptors. unesp.brresearchgate.net For this compound, molecular docking could be used to screen for potential biological targets and to predict the binding energy, which is an indicator of the strength of the interaction. These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. unesp.br
| Parameter | Description | Typical Findings in Tetrahydroquinoline Derivatives |
| Binding Affinity (ΔG) | The predicted free energy of binding between the ligand and the receptor, typically in kcal/mol. | Values for active derivatives often range from -8 to -10 kcal/mol or lower. unesp.br |
| Hydrogen Bonds | Non-covalent interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Often observed between the quinoline nitrogen or other functional groups and amino acid residues of the protein. unesp.br |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the protein. | The isopropyl group and the tetrahydroquinoline ring are likely to engage in hydrophobic interactions. unesp.br |
| Interaction Type | Typical Percentage Contribution in Similar Structures |
| H···H | 45.2% researchgate.net |
| C···H/H···C | 20.2% researchgate.net |
| O···H/H···O | 15.8% researchgate.net |
| N···H/H···N | 11.0% researchgate.net |
Quantum-Molecular Descriptors and Reactivity Profiles
Intensive research efforts to locate specific computational and theoretical chemistry studies detailing the quantum-molecular descriptors and reactivity profiles for the compound this compound have not yielded dedicated scholarly articles or datasets. While general principles of computational chemistry and the study of related tetrahydroquinoline structures are well-documented, specific research findings, including detailed data tables for quantum-molecular descriptors and reactivity profiles for this particular molecule, are not available in the reviewed scientific literature.
In the absence of specific data for this compound, a general overview of the types of quantum-molecular descriptors and reactivity profiles that are typically investigated for heterocyclic compounds through computational methods can be provided. Such studies often employ Density Functional Theory (DFT) and other quantum mechanical calculations to elucidate the electronic structure and predict the chemical behavior of molecules.
General Quantum-Molecular Descriptors
For a molecule like this compound, computational analyses would typically calculate a range of quantum-chemical descriptors. These descriptors are crucial for developing Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a compound with its biological activity. Key descriptors include:
HOMO (Highest Occupied Molecular Orbital) Energy: This descriptor is related to the electron-donating ability of a molecule. A higher HOMO energy suggests a greater tendency to donate electrons to an acceptor.
LUMO (Lowest Unoccupied Molecular Orbital) Energy: This descriptor indicates the electron-accepting ability of a molecule. A lower LUMO energy suggests a greater propensity to accept electrons.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.
Electron Affinity and Ionization Potential: These descriptors quantify the energy change when an electron is added to or removed from the molecule, respectively, providing further insight into its reactivity.
General Reactivity Profiles
The reactivity of a specific site within a molecule can be predicted using local reactivity descriptors. These are essential for understanding reaction mechanisms and designing new synthetic pathways. Common analyses include:
Fukui Functions: These are used to identify the most electrophilic and nucleophilic sites within a molecule, indicating where it is most likely to react with other chemical species.
Molecular Electrostatic Potential (MEP) Maps: MEP maps provide a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (nucleophilic sites), while blue regions show areas of low electron density (electrophilic sites).
While the specific values for these descriptors for this compound are not available in the public domain, the general framework described above outlines the standard computational approach for characterizing the reactivity and electronic properties of such a molecule.
Role of 4 Isopropyl 5,6,7,8 Tetrahydroquinoline and Its Derivatives As Ligands and Catalysts in Advanced Organic Synthesis
Chiral Ligand Design and Application
The design of effective chiral ligands is a nuanced process, balancing steric and electronic properties to achieve high reactivity and enantioselectivity. The 5,6,7,8-tetrahydroquinoline (B84679) core provides a robust platform for the introduction of various coordinating groups, leading to a diverse array of potential ligands.
The development of chiral ligands bearing phosphorus donor atoms, such as phosphines, phosphinites, and phosphites, has been instrumental in the advancement of asymmetric catalysis. While the synthesis of such ligands specifically from 4-isopropyl-5,6,7,8-tetrahydroquinoline has not been extensively reported in the literature, the synthesis of analogous chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives provides a clear blueprint for their potential development.
For instance, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone, known as CAMPY and its 2-methyl substituted analogue Me-CAMPY, have been successfully synthesized. nih.govmdpi.com The synthetic route to these ligands typically involves the resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol, followed by conversion of the hydroxyl group to an amino group. mdpi.com This established methodology could, in principle, be adapted to a 4-isopropyl substituted starting material.
The introduction of phosphine (B1218219), phosphinite, or phosphite (B83602) moieties could then be achieved through standard synthetic procedures. For example, reaction of a chiral amino-tetrahydroquinoline derivative with a chlorophosphine could yield amino-phosphine ligands. Similarly, reaction with a chlorophosphinite or chlorophosphite would furnish the corresponding phosphinite and phosphite ligands. The isopropyl group at the 4-position would be expected to influence the steric and electronic environment of the resulting metal complexes, potentially impacting their catalytic performance. The synthesis of such ligands would be a critical first step towards exploring their catalytic potential.
While there is a lack of specific reports on the application of this compound-based ligands in asymmetric catalysis, the performance of related ligands offers significant insights into their potential.
Asymmetric Transfer Hydrogenation (ATH):
Chiral diamines derived from the 8-amino-5,6,7,8-tetrahydroquinoline scaffold have proven to be effective ligands in the asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines. nih.govmdpi.com For example, rhodium and iridium complexes of CAMPY and Me-CAMPY have been employed as catalysts for the ATH of substituted dihydroisoquinolines, which are key intermediates in the synthesis of biologically active alkaloids. nih.gov These reactions have shown good conversions, although the enantioselectivities have been modest in some cases. nih.gov
It is plausible that ligands derived from this compound could also be effective in ATH. The isopropyl group, being a bulky and electron-donating substituent, could influence the stability and reactivity of the metal-hydride intermediate, as well as the stereochemical outcome of the hydrogenation step. Further research is needed to synthesize these ligands and evaluate their performance in the ATH of a range of substrates.
Hydroformylation:
Asymmetric hydroformylation is a powerful method for the synthesis of chiral aldehydes from alkenes. The development of effective chiral ligands is crucial for controlling both the regioselectivity (linear vs. branched aldehyde) and the enantioselectivity of this reaction. While there are no specific examples of this compound-based ligands being used in hydroformylation, the general principles of ligand design for this transformation suggest that they could be promising candidates. The combination of the rigid tetrahydroquinoline backbone with a chiral phosphorus-containing group could create a highly effective chiral pocket around the metal center, leading to high enantioselectivities.
Scaffolding Ligands for Regio- and Enantioselective Catalysis
The concept of "scaffolding ligands" involves the use of a molecular framework to pre-organize catalytic groups and substrate binding sites, thereby enhancing reactivity and selectivity. The rigid structure of the 5,6,7,8-tetrahydroquinoline core makes it an attractive scaffold for the design of such ligands. By functionalizing the tetrahydroquinoline ring with appropriate coordinating groups and substrate recognition elements, it may be possible to create highly effective and selective catalysts.
The enantioselective construction of spiro-tetrahydroquinoline scaffolds through asymmetric catalytic cascade reactions has been demonstrated, highlighting the utility of this core in creating complex, chiral architectures. researchgate.netrsc.org This principle could be extended to the design of scaffolding ligands where the this compound unit serves as the central organizing element. For instance, a phosphine group for metal coordination could be installed at one position, while a hydrogen-bonding group for substrate activation could be placed at another. The isopropyl group at the 4-position could play a crucial role in defining the shape and steric environment of the catalytic pocket.
Ligand Structure-Activity Relationships in Catalytic Performance
Understanding the relationship between the structure of a ligand and its catalytic performance is essential for the rational design of new and improved catalysts. For ligands based on the this compound scaffold, several structural features would be expected to influence their catalytic activity and selectivity.
The nature and position of the coordinating group (e.g., phosphine, phosphinite, phosphite) would be a primary determinant of the electronic and steric properties of the metal complex. The chirality of the tetrahydroquinoline backbone, in combination with any chirality on the coordinating group, would dictate the stereochemical outcome of the reaction.
The isopropyl group at the 4-position is a key structural element that would likely have a significant impact on catalytic performance. Its steric bulk could influence the coordination geometry of the metal center and the approach of the substrate, thereby affecting both reactivity and enantioselectivity. Electronically, the isopropyl group is weakly electron-donating, which could modulate the electron density at the metal center and influence its catalytic activity.
Systematic studies involving the variation of substituents on the tetrahydroquinoline ring and on the coordinating groups would be necessary to establish clear structure-activity relationships. Such studies, while not yet reported for the 4-isopropyl derivative, have been conducted for other tetrahydroquinoline-based systems in different applications, such as inhibitors of Mycobacterium tuberculosis, and have demonstrated the importance of substituent effects. nih.gov These findings provide a valuable framework for future investigations into the catalytic applications of this compound derivatives.
Medicinal Chemistry Perspectives on the 4 Isopropyl 5,6,7,8 Tetrahydroquinoline Scaffold Excluding Prohibited Content
Tetrahydroquinoline as a Privileged Scaffold in Drug Discovery
The tetrahydroquinoline (THQ) core is considered a "privileged scaffold" in drug discovery. nih.govnih.gov This designation is attributed to its ability to bind to a wide range of biological targets with high affinity, leading to diverse pharmacological activities. nih.govnih.govtandfonline.com The synthetic accessibility and the ease with which its structure can be modified make it an ideal framework for developing novel therapeutic agents. nih.govtandfonline.com The THQ scaffold is a key component in numerous compounds investigated for various conditions, including cancer and neurodegenerative diseases. nih.govnih.govrsc.org Its presence in both natural products and synthetic molecules with demonstrated biological efficacy underscores its importance in medicinal chemistry. tandfonline.comrsc.org
Structure-Activity Relationship (SAR) Studies of Substituted Tetrahydroquinolines
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of tetrahydroquinoline derivatives. These studies systematically modify the chemical structure of the THQ scaffold to understand how these changes affect biological activity.
For instance, in the context of anticancer activity, the substitution pattern on the tetrahydroquinoline ring significantly influences the compound's potency. Studies on tetrahydroquinolinone derivatives revealed that a (1-naphthyl)methyl group at position 3 was critical for their anticancer effects. nih.gov Modifications at other positions, such as the introduction of a chlorine atom or a methoxy (B1213986) group at position 2, led to a decrease in activity, suggesting that these positions are sensitive to substitution. nih.gov
In the development of inhibitors for Lysine-specific demethylase 1 (LSD1), another anticancer target, SAR studies of tetrahydroquinoline derivatives indicated that introducing small hydrophobic and hydrogen-bond donor groups could enhance inhibitory activity. mdpi.com Specifically, the addition of an amino group was found to improve the interaction with key amino acid residues in the target's binding pocket. mdpi.com
Furthermore, in the context of antimalarial agents targeting Plasmodium falciparum, exploration of the tetrahydroquinoline motif led to the identification of an analog with a 30-fold improvement in potency against the asexual blood stage of the parasite. mmv.orgexlibrisgroup.comnih.gov This highlights the power of SAR in refining the efficacy of this scaffold.
Interactive Table: SAR Insights for Tetrahydroquinoline Derivatives
| Target | Favorable Substitutions | Unfavorable Substitutions | Key Findings |
|---|---|---|---|
| Cancer Cells | (1-Naphthyl)methyl at position 3 nih.gov | Chlorine or methoxy at position 2 nih.gov | Position 3 is crucial for activity. |
| LSD1 | Small hydrophobic groups, amino group mdpi.com | --- | Enhances binding to the active site. |
| P. falciparum | Undisclosed modifications | --- | Led to a 30-fold increase in potency. mmv.orgexlibrisgroup.comnih.gov |
Exploration of Biological Target Interaction Mechanisms (In Vitro Studies Only)
The versatility of the tetrahydroquinoline scaffold is evident in its ability to interact with a wide array of biological targets. In vitro studies have been instrumental in elucidating these interactions at the molecular level.
Enzyme Inhibition
MDM2 and XIAP: Dual inhibitors of human murine double minute 2 (MDM2) and X-linked inhibitor of apoptosis protein (XIAP) have been developed using a tetrahydroquinoline scaffold. nih.gov One such derivative, compound 3e, was shown to decrease the protein levels of both MDM2 and XIAP in Western blot analyses, leading to an increase in the expression of the tumor suppressor p53. nih.gov This demonstrates the potential of this scaffold in developing dual-targeting anticancer agents.
DHFR and CDK2: Novel tetrahydroisoquinolines have been synthesized and evaluated as inhibitors of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2). nih.gov One compound, 8d, was identified as a significant DHFR inhibitor, while compound 7e was found to be a potent CDK2 inhibitor. nih.gov
Aldosterone (B195564) Synthase: While specific studies on 4-isopropyl-5,6,7,8-tetrahydroquinoline and aldosterone synthase were not prominent in the search results, the broad inhibitory capacity of the tetrahydroquinoline scaffold against various enzymes suggests its potential for exploration against this target as well.
Ion Channel Modulation
TRPA1: Tetrahydroquinoline derivatives have been identified as antagonists of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. nih.govmdpi.com For example, the compound AZ465 was found to be a potent and selective TRPA1 antagonist, inhibiting the channel's activation by various stimuli in in vitro assays. nih.gov Another compound, TRPA1 Antagonist 1, also demonstrated potent antagonism of TRPA1 with an IC50 of 8 nM. targetmol.com
Nuclear Receptor Modulation
RORγ: The tetrahydroquinoline scaffold has been utilized to develop potent agonists for the Retinoic acid receptor-related orphan receptor gamma (RORγ), a key regulator of Th17 cell differentiation. nih.gov A novel series of tetrahydroquinolines was discovered, with compound 8g showing high agonistic activity in a dual FRET assay. nih.gov This highlights the potential of this scaffold in modulating immune responses through nuclear receptor interaction.
Target Identification in Pathogen Systems
Plasmodium falciparum translation elongation factor 2 (PfeEF2): A tetrahydroquinoline derivative from the Pathogen Box, MMV692140, was found to be active against multiple life-cycle stages of the malaria parasite, Plasmodium falciparum. mmv.orgexlibrisgroup.comnih.gov Through resistance studies, its putative mode of action was identified as the inhibition of Plasmodium falciparum translation elongation factor 2 (PfeEF2), an essential enzyme for protein synthesis in the parasite. mmv.orgexlibrisgroup.comnih.gov
Interactive Table: Biological Targets of Tetrahydroquinoline Derivatives (In Vitro)
| Target Class | Specific Target | Effect | Example Compound |
|---|---|---|---|
| Enzymes | MDM2/XIAP nih.gov | Inhibition | Compound 3e nih.gov |
| DHFR nih.gov | Inhibition | Compound 8d nih.gov | |
| CDK2 nih.gov | Inhibition | Compound 7e nih.gov | |
| Ion Channels | TRPA1 nih.govtargetmol.com | Antagonism | AZ465 nih.gov, TRPA1 Antagonist 1 targetmol.com |
| Nuclear Receptors | RORγ nih.gov | Agonism | Compound 8g nih.gov |
| Pathogen Targets | P. falciparum eEF2 mmv.orgexlibrisgroup.comnih.gov | Inhibition | MMV692140 mmv.orgexlibrisgroup.comnih.gov |
Mechanism of Antiproliferative Activity in Cellular Models (e.g., cell cycle arrest, apoptosis, mitochondrial membrane depolarization, ROS production)
The antiproliferative effects of this compound and its derivatives are multifaceted, involving the disruption of key cellular processes that govern cell growth and survival. In various cancer cell models, these compounds have been shown to induce cell death and inhibit proliferation through mechanisms including cell cycle arrest, apoptosis, disruption of mitochondrial function, and the generation of reactive oxygen species (ROS).
Cell Cycle Arrest: A primary mechanism by which tetrahydroquinoline derivatives exert their anticancer effects is by interfering with the cell cycle, a tightly regulated process that controls cell division. researchgate.net By halting the progression of cancer cells through specific checkpoints, these compounds can prevent their replication. For instance, one study found that novel tetrahydro- nih.govnih.govnih.govtriazolo[3,4-a]isoquinoline chalcones induced cell growth arrest at the G1 phase, thereby inhibiting the G1/S transition and subsequent cell cycle progression in breast carcinoma cells. researchgate.net In another study, 5-methoxyindole (B15748) tethered C-5 functionalized isatins, which share structural similarities, were found to lengthen the G1 phase while reducing the S and G2/M phases. nih.gov Conversely, a different series of tetrahydroquinolinone derivatives was shown to cause cell cycle arrest at the G2/M phase in lung cancer cells (A549). nih.gov This ability to halt the cell cycle at different phases suggests that the specific substitution pattern on the tetrahydroquinoline scaffold can be tailored to target different regulatory points in cell division. researchgate.netnih.gov
Apoptosis: Induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. Tetrahydroquinoline derivatives have demonstrated the ability to trigger this process through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways. nih.gov The activation of key executioner enzymes, such as caspase-3 and caspase-7, is a common feature. nih.gov For example, a 4-trifluoromethyl substituted tetrahydroquinoline derivative was shown to trigger apoptosis in glioblastoma cells through the activation of caspase-3/7. nih.gov Similarly, other related quinoline (B57606) derivatives have been found to up-regulate pro-apoptotic genes like BAX and the tumor suppressor gene p53, while down-regulating the anti-apoptotic gene BCL2. researchgate.netresearchgate.net The culmination of these molecular events leads to the organized dismantling and elimination of cancer cells. nih.gov
Mitochondrial Membrane Depolarization and ROS Production: The mitochondria play a central role in the life and death of a cell, and their disruption is a key element in the antiproliferative activity of tetrahydroquinoline compounds. Certain derivatives have been shown to induce the production of intracellular reactive oxygen species (iROS). nih.gov This initial burst of ROS can lead to a secondary, amplified release of mitochondrial ROS (mtROS), a phenomenon sometimes termed "ROS-induced ROS release" (RIRR). nih.govnih.gov The accumulation of mtROS contributes to oxidative stress and causes the depolarization of the mitochondrial membrane potential (Δψmt). nih.gov This disruption of the mitochondrial membrane is a critical step in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors into the cytoplasm and subsequent cell death. nih.gov
Table 1: Antiproliferative Mechanisms of Selected Tetrahydroquinoline Derivatives in Cellular Models
| Compound Class/Derivative | Cell Line(s) | IC50 | Observed Mechanism(s) |
|---|---|---|---|
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | A549 (Lung), HTC-116 (Colon) | Potent cytotoxicity observed | G2/M cell cycle arrest; Apoptosis induction (intrinsic & extrinsic pathways) nih.gov |
| 4-trifluoromethyl substituted 2-((3,4-dihydroquinolin-1(2H)-yl)(aryl)methyl)phenol (4ag) | SNB19, LN229 (Glioblastoma) | 38.3 µM (SNB19), 40.6 µM (LN229) | Caspase-3/7 activation; Apoptosis; iROS & mtROS production; Mitochondrial membrane depolarization nih.gov |
| Tetrahydro- nih.govnih.govnih.govtriazolo[3,4-a]isoquinoline chalcone (B49325) (Compound 8) | Breast Carcinoma | 27.15 µg/ml | G1 cell cycle arrest; Apoptosis induction; Upregulation of BAX, p53, caspase-3; Downregulation of BCL2 researchgate.net |
| 5-methoxyindole tethered C-5 functionalized isatin (B1672199) (Compound 5o) | Multiple Human Cancer Cell Lines | 1.69 µM (average) | G1 phase lengthening; Reduction in S and G2/M phases nih.gov |
Design Strategies for Novel Bioactive Agents Based on the Tetrahydroquinoline Core
The 5,6,7,8-tetrahydroquinoline (B84679) scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it can serve as a versatile core for the development of ligands targeting a wide range of biological receptors. researchgate.net Its structural rigidity and three-dimensional character make it an attractive starting point for designing novel bioactive agents. Design strategies often focus on structural optimization and functional group modification to enhance potency, selectivity, and drug-like properties.
Structural Optimization and Functionalization: A key strategy involves the targeted modification of the tetrahydroquinoline nucleus. The position and nature of substituents can have a profound impact on biological activity. For example, in the development of novel agents for glioblastoma, it was discovered that substitution at the 4-position of an aryl ring attached to the core was critical for cytotoxicity. nih.gov Specifically, a 4-trifluoromethyl substituted derivative exhibited the most potent anti-glioblastoma effects. nih.gov This highlights a common design approach: creating a library of analogues with diverse substitutions at specific positions to probe the structure-activity relationship (SAR).
Another successful strategy is the synthesis of hybrid molecules, where the tetrahydroquinoline core is combined with other known pharmacophores. This can lead to compounds with novel or enhanced mechanisms of action. For instance, incorporating chalcone moieties or triazole rings onto a tetrahydroisoquinoline framework has yielded potent anticancer agents. researchgate.net
In-Silico Drug Design: Computational methods, such as molecular docking, are increasingly integral to the design process. researchgate.net These in-silico techniques allow researchers to predict how a designed molecule will bind to a specific biological target, such as an enzyme or receptor. In one study, a series of tetrahydroquinoline-based molecules were designed as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net Using virtual docking, the binding energies of these designed compounds were calculated, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.net This approach saves significant time and resources by focusing laboratory efforts on compounds with the highest probability of success.
Table 2: Design Strategies for Bioactive Agents Based on Tetrahydroquinoline and Related Scaffolds
| Design Strategy | Core Scaffold | Example Target/Application | Key Findings/Approach |
|---|---|---|---|
| In-Silico Design & Docking | Tetrahydroquinoline | Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | Virtual screening used to predict binding energy and identify promising lead compounds before synthesis. researchgate.net |
| Structural Modification | Tetrahydroquinoline | Glioblastoma | Substitution at the 4-position of an appended aryl ring was found to be determinant for cytotoxicity. nih.gov |
| Natural Product-Based Design | Tetrahydroisoquinoline | Antifungal Agents | Alkaloids used as a basis for designing novel derivatives targeting succinate (B1194679) dehydrogenase (SDH). nih.gov |
| Bioisosteric Replacement | Thieno[2,3-d]pyrimidine | Breast Cancer | Thienopyrimidines, as purine (B94841) bioisosteres, were optimized to create derivatives with antiproliferative activity. nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Isopropyl 5,6,7,8 Tetrahydroquinoline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy [¹H-NMR, ¹³C-NMR]
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 4-isopropyl-5,6,7,8-tetrahydroquinoline derivatives. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provide detailed information about chemical environments, connectivity, and spatial relationships of atoms within the molecule.
¹H-NMR Spectroscopy: The ¹H-NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the parent compound, this compound, the spectrum would show distinct signals for the aromatic protons, the aliphatic protons of the saturated ring, and the protons of the isopropyl group. The aromatic region would display signals for the protons on the pyridine (B92270) ring. The aliphatic region would contain multiplets corresponding to the four methylene (B1212753) groups (C5, C6, C7, C8) of the tetrahydro- portion. The isopropyl group would be characterized by a septet for the methine proton and a doublet for the two equivalent methyl groups.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, twelve distinct signals are expected. The chemical shifts differentiate the sp²-hybridized carbons of the aromatic pyridine ring from the sp³-hybridized carbons of the saturated carbocyclic ring and the isopropyl substituent. The signals for the carbons of the pyridine ring typically appear in the range of δ 120-160 ppm. chemicalbook.com
Two-dimensional NMR techniques are crucial for complete spectral assignment. researchgate.net
H-H COSY (Correlation Spectroscopy) establishes proton-proton coupling correlations, helping to identify adjacent protons, for instance, within the saturated ring system. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded carbon and proton atoms. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the isopropyl group to the quinoline (B57606) core and assigning quaternary carbons. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table presents hypothetical data based on known chemical shifts for the 5,6,7,8-tetrahydroquinoline (B84679) core and isopropyl-substituted aromatic systems.
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
| 2 | ~148 | ~8.3 | d |
| 3 | ~121 | ~7.0 | d |
| 4 | ~160 | - | - |
| 4a | ~145 | - | - |
| 5 | ~28 | ~2.9 | t |
| 6 | ~23 | ~1.8 | m |
| 7 | ~23 | ~1.8 | m |
| 8 | ~32 | ~2.8 | t |
| 8a | ~128 | - | - |
| -CH(CH₃)₂ | ~34 | ~3.1 | sept |
| -CH(CH₃)₂ | ~24 | ~1.3 | d |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the saturated ring and the isopropyl group are found just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1610-1450 cm⁻¹ region. mdpi.comchemicalbook.com The presence of the isopropyl group would be confirmed by characteristic bending vibrations around 1385-1365 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. nih.gov The aromatic ring stretching vibrations are typically strong in the Raman spectrum.
Table 2: Characteristic Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic (Pyridine Ring) |
| 2980-2850 | C-H Stretch | Aliphatic (Tetrahydro- & Isopropyl) |
| 1610-1570 | C=N Stretch | Pyridine Ring |
| 1580-1450 | C=C Stretch | Aromatic Ring |
| 1470-1430 | CH₂ Bend | Aliphatic |
| 1385-1365 | C-H Bend (split) | Isopropyl Group |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight and valuable information about the structure through fragmentation patterns.
For this compound (C₁₂H₁₇N), the calculated molecular weight is approximately 175.27 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 175. nist.gov Common fragmentation pathways would include the loss of a methyl group ([M-15]⁺) from the isopropyl moiety to form a stable secondary carbocation, or the loss of the entire isopropyl group ([M-43]⁺). Fragmentation of the saturated ring can also occur.
Table 3: Expected Mass Spectrometry Fragmentation
| m/z Value | Ion | Description |
| 175 | [M]⁺ | Molecular Ion |
| 160 | [M-15]⁺ | Loss of a methyl group (•CH₃) |
| 132 | [M-43]⁺ | Loss of an isopropyl group (•C₃H₇) |
X-ray Crystallography
Table 4: Representative X-ray Crystallographic Data Parameters This table shows the type of data obtained from an X-ray crystallography experiment.
| Parameter | Description | Example Value |
| Crystal System | The symmetry of the unit cell. | Monoclinic |
| Space Group | The symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | Unit cell dimensions. | a=8.5, b=12.1, c=9.8 |
| α, β, γ (°) | Unit cell angles. | α=90, β=105, γ=90 |
| Z | Number of molecules per unit cell. | 4 |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 |
Chromatographic Techniques for Purity Assessment and Isolation (HPLC, LC-MS, UPLC)
Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity analysis. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. oatext.comoatext.com Detection is often performed using a diode-array detector (DAD), which provides UV spectra of eluting peaks, aiding in peak identification. The purity of a sample is determined by the relative area of the main peak.
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov As the compound elutes from the LC column, it is ionized and analyzed by the mass spectrometer. This provides both the retention time and the mass-to-charge ratio, confirming the identity of the peak and providing a high degree of confidence in purity assessments.
Ultra-High-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that uses columns with smaller particles (<2 µm), allowing for faster analysis times and higher resolution, which is beneficial for separating closely related impurities.
Table 5: Typical Chromatographic Conditions for Analysis
| Parameter | HPLC / UPLC |
| Column | Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Detection | DAD (254 nm) / ESI-MS (Positive Ion Mode) |
Future Directions and Emerging Research Avenues for 4 Isopropyl 5,6,7,8 Tetrahydroquinoline Research
Development of Highly Efficient and Sustainable Synthetic Methodologies
The future of synthesizing 4-isopropyl-5,6,7,8-tetrahydroquinoline and its derivatives is intrinsically linked to the principles of green chemistry. Researchers are increasingly focusing on developing atom-economical and environmentally benign synthetic routes. One promising approach is the use of borrowing hydrogen methodology, which offers an atom-efficient pathway for C-C and C-N bond formation with water as the only byproduct. acs.org A manganese(I) PN3 pincer complex, for instance, has been shown to catalyze the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols, a strategy that could be adapted for the specific synthesis of the title compound. acs.org
Furthermore, visible-light-induced photocatalysis presents a metal-free and sustainable alternative for the synthesis of tetrahydroquinolines. organic-chemistry.orgresearchgate.net The combination of Brønsted acid catalysis with visible-light induction allows for highly enantioselective syntheses, a crucial aspect for developing pharmacologically active compounds. organic-chemistry.org These methods, along with catalyst-free approaches in environmentally friendly solvents like water, are expected to pave the way for more sustainable production of this compound. researchgate.net
Table 1: Emerging Sustainable Synthetic Strategies for Tetrahydroquinolines
| Synthetic Strategy | Key Features | Potential Advantages for this compound |
| Borrowing Hydrogen Catalysis | Atom-economical, water as a byproduct, use of earth-abundant metal catalysts (e.g., Manganese). acs.org | Reduced waste, lower cost, and safer reaction conditions. |
| Visible-Light Photocatalysis | Metal-free, uses light as a renewable energy source, mild reaction conditions. organic-chemistry.orgresearchgate.net | Access to novel reactivity and highly selective transformations. |
| Catalyst-Free Synthesis in Water | Avoids toxic catalysts and organic solvents, environmentally benign. researchgate.net | Simplified purification and reduced environmental impact. |
| Gold-Catalyzed Tandem Reactions | High efficiency, excellent enantioselectivities, combines multiple steps in one pot. organic-chemistry.org | Streamlined synthesis of chiral derivatives with high purity. |
Integration of Advanced Computational Chemistry for Rational Design
Computational chemistry is becoming an indispensable tool in the rational design of novel this compound derivatives with tailored properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics (MD) simulations are being employed to predict the biological activity and interaction of these compounds with specific targets. unesp.brmdpi.com
For example, computational studies on morpholine-substituted tetrahydroquinoline derivatives have highlighted their strong binding interactions and stability within the mTOR active site, identifying promising candidates for cancer therapy. mdpi.com Similarly, QSAR models have been developed to predict the anti-cancer activity of tetrahydroquinoline derivatives against lung cancer cell lines. unesp.br These computational approaches can be directly applied to the this compound scaffold to design derivatives with enhanced potency and selectivity for a variety of biological targets. The use of Density Functional Theory (DFT) can further aid in understanding the electronic properties and reactivity of these molecules, guiding the synthesis of next-generation compounds. researchgate.net
Discovery of Novel Catalytic Applications and Ligand Systems
The 5,6,7,8-tetrahydroquinoline (B84679) framework, particularly its chiral derivatives, has shown significant promise in the field of asymmetric catalysis. Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in metal complexes for asymmetric transfer hydrogenation reactions, yielding chiral amines with high enantioselectivity. nih.govresearchgate.netnih.gov
Future research will likely focus on expanding the catalytic applications of ligands derived from this compound. The steric and electronic properties imparted by the isopropyl group could lead to the development of novel catalysts with unique reactivity and selectivity. These new ligand systems could be applied to a broader range of asymmetric transformations, including C-C and C-heteroatom bond-forming reactions, which are fundamental in the synthesis of complex chiral molecules for the pharmaceutical and fine chemical industries. The development of catalysts based on earth-abundant and non-precious metals is also a key area of future investigation. acs.org
Deeper Understanding of Biological Interaction Mechanisms
While several biological activities of tetrahydroquinoline derivatives have been reported, a deeper understanding of their mechanisms of action at the molecular level is crucial for their development as therapeutic agents. Research has shown that tetrahydroquinoline derivatives can exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of key signaling pathways like PI3K/AKT/mTOR, and the generation of reactive oxygen species (ROS). nih.govnih.gov
Future studies will likely employ advanced biochemical and cell biology techniques to elucidate the specific molecular targets of this compound and its analogs. Investigating their effects on cell cycle progression, DNA damage response, and angiogenesis will provide a more comprehensive picture of their biological activity. Furthermore, exploring their potential as inhibitors of enzymes like dihydrofolate reductase (DHFR) and cyclin-dependent kinases (CDKs) could open up new avenues for their therapeutic application. nih.gov Understanding these interaction mechanisms will be critical for optimizing their efficacy and minimizing potential side effects.
Exploration of New Therapeutic Avenues Beyond Current Applications
The therapeutic potential of the tetrahydroquinoline scaffold extends beyond its current applications in cancer research. Emerging evidence suggests that these compounds may have utility in treating a range of other diseases.
Neurodegenerative Diseases: Tetrahydroisoquinoline derivatives have shown neuroprotective effects, suggesting their potential in treating conditions like Alzheimer's and Parkinson's disease. nih.gov They may act by reducing oxidative stress, inhibiting the formation of amyloid-beta plaques, and modulating neurotransmitter systems. nih.govmdpi.com The unique lipophilicity and structural features of this compound could make it a promising candidate for crossing the blood-brain barrier and exerting beneficial effects in the central nervous system.
Infectious Diseases: The antimicrobial properties of quinoline (B57606) derivatives are well-documented. Recent studies have shown that substituted tetrahydroquinolines exhibit activity against various bacterial and fungal pathogens, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.netnih.gov The exploration of this compound and its derivatives as novel antimicrobial agents could lead to the development of new treatments for infectious diseases.
Cardiovascular and Inflammatory Diseases: The antioxidant properties of tetrahydroquinolines suggest their potential in preventing or treating cardiovascular diseases, which are often associated with oxidative stress. consensus.app Furthermore, some isoquinoline (B145761) alkaloids have demonstrated anti-inflammatory effects, indicating that the this compound scaffold could be a starting point for the development of new anti-inflammatory drugs. nih.gov
Table 2: Investigated Biological Activities of Tetrahydroquinoline Derivatives
| Biological Activity | Investigated Target/Mechanism | Reference |
| Anticancer | mTOR inhibition, Apoptosis induction, ROS generation, PI3K/AKT/mTOR pathway modulation | mdpi.comnih.govnih.gov |
| Neuroprotective | Reduction of oxidative stress, Anti-inflammatory effects | nih.govmdpi.com |
| Antimicrobial | Inhibition of bacterial and fungal growth | nih.govresearchgate.netnih.gov |
| DHFR and CDK2 Inhibition | Potential for anticancer and antimicrobial applications | nih.gov |
Q & A
Basic: What are the optimal synthetic routes for 4-isopropyl-5,6,7,8-tetrahydroquinoline?
A multi-step synthesis approach is commonly employed. One method involves:
Imine formation : Reacting a substituted aldehyde (e.g., isopropyl-substituted benzaldehyde) with a suitable amine under acidic conditions.
Cyclization : Using cyclohexanone derivatives or similar ketones to form the tetrahydroquinoline core via acid-catalyzed cyclization .
Functionalization : Introducing the isopropyl group through alkylation or Friedel-Crafts reactions. Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) is critical for yield improvement. For example, using trifluoroacetic acid as a catalyst enhances cyclization efficiency .
Basic: How is the structure of this compound characterized?
Key techniques include:
- X-ray crystallography : Resolves molecular geometry and confirms stereochemistry (e.g., bond angles, dihedral angles) .
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, with characteristic shifts for the isopropyl group (~1.2–1.4 ppm for CH) .
- Thermodynamic data : Boiling points and melting points for analogous compounds (e.g., 5,6,7,8-tetrahydroquinoline: bp ~250°C, molecular weight 133.19 g/mol) provide reference benchmarks .
Advanced: How does alkyl chain length influence biological activity in tetrahydroquinoline derivatives?
Structure-activity relationship (SAR) studies reveal:
- Cytotoxicity : Longer alkyl chains (C6–C17) enhance lipophilicity, improving membrane permeability but potentially increasing non-specific toxicity. Shorter chains (C1–C5) balance solubility and activity .
- Antimicrobial efficacy : Moderate chain lengths (C8–C12) optimize interactions with bacterial cell walls. For example, derivatives with C10 chains show higher antifungal activity against Candida albicans .
- Experimental design : Systematic synthesis of homologs followed by in vitro assays (e.g., MIC tests, cytotoxicity via MTT assay) is essential for SAR validation .
Advanced: What strategies resolve low yields in cyclization steps during synthesis?
Common challenges and solutions:
- Catalyst optimization : Replace traditional acids (e.g., HCl) with Lewis acids (e.g., ZnCl) or ionic liquids to enhance reaction specificity .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve intermediate stability, while microwave-assisted synthesis reduces reaction time .
- Byproduct mitigation : Use scavengers (e.g., molecular sieves) to remove water in imine formation steps, preventing hydrolysis .
Advanced: How is the thermodynamic stability of this compound evaluated?
Methods include:
- Differential Scanning Calorimetry (DSC) : Measures phase transitions (e.g., melting points) and decomposition temperatures.
- Vapor pressure measurements : Determines volatility using techniques like the transpiration method .
- Computational modeling : Density functional theory (DFT) calculates bond dissociation energies and predicts stability under thermal stress .
Advanced: What mechanisms underlie the biological activity of tetrahydroquinoline derivatives?
Mechanistic insights involve:
- Enzyme inhibition : Derivatives with electron-withdrawing groups (e.g., Cl) inhibit cytochrome P450 enzymes, altering drug metabolism .
- Receptor binding : Molecular docking studies suggest interactions with G-protein-coupled receptors (GPCRs) due to the planar quinoline core .
- Anti-inflammatory action : Inhibition of COX-2 and TNF-α pathways has been observed in hexahydroquinoline analogs .
Basic: What analytical methods confirm the purity of synthesized derivatives?
- High-Performance Liquid Chromatography (HPLC) : Quantifies impurities using C18 columns and UV detection.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile byproducts.
- Elemental analysis : Validates C, H, N composition within ±0.3% of theoretical values .
Advanced: How are tetrahydroquinoline derivatives designed for improved pharmacological profiles?
Strategies include:
- Substituent engineering : Introducing methoxy or chloro groups enhances bioavailability and target affinity .
- Prodrug approaches : Esterification of carboxyl groups (e.g., ethyl esters) improves membrane permeability .
- In silico screening : Virtual libraries predict ADMET properties (absorption, distribution, metabolism, excretion, toxicity) before synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
